N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide
Overview
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic tyrosine kinases. It has shown great potential in the treatment of various types of cancer, including lung cancer, breast cancer, and pancreatic cancer.
Mechanism of Action
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide targets the oncogenic tyrosine kinases, including EGFR, ALK, ROS1, and RET. It binds to the ATP-binding pocket of these kinases, preventing their activation and downstream signaling. This leads to cell cycle arrest and apoptosis of tumor cells. This compound has also been found to inhibit angiogenesis and metastasis, further enhancing its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a safe and effective anti-cancer agent. It has been found to induce cell cycle arrest and apoptosis in a dose-dependent manner, with higher doses leading to greater inhibition of tumor cell growth. This compound has also been found to enhance the immune response against cancer cells, further enhancing its anti-cancer activity.
Advantages and Limitations for Lab Experiments
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide has several advantages for lab experiments, including its high specificity and potency, low toxicity, and ease of synthesis. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome through further optimization of the synthesis method and the development of more specific analogs.
Future Directions
There are several future directions for the development and application of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide. These include the optimization of the synthesis method for higher yield and purity, the development of more specific analogs with enhanced potency and selectivity, and the evaluation of this compound in clinical trials for the treatment of various types of cancer. Further research is also needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide has been extensively studied in preclinical models for its anti-cancer activity. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and to enhance the efficacy of other chemotherapeutic agents. This compound has also been found to be effective in targeting drug-resistant cancer cells, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-22-10-5-3-8-19(22)12-14-26-24(29)25(30)27-17-21(23-11-6-16-32-23)28-15-13-18-7-2-4-9-20(18)28/h2-11,16,21H,12-15,17H2,1H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDVOPJCGAJYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.